2-[2-(2-Ethoxyethoxy)ethyl]isoindole-1,3-dione
Overview
Description
2-[2-(2-Ethoxyethoxy)ethyl]isoindole-1,3-dione is an organic compound with the molecular formula C16H21NO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Ethoxyethoxy)ethyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 2-(2-(2-ethoxyethoxy)ethyl)amine. This reaction is carried out under reflux conditions in a suitable solvent such as ethanol or toluene . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Ethoxyethoxy)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the isoindoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted isoindoline derivatives
Scientific Research Applications
2-[2-(2-Ethoxyethoxy)ethyl]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, which plays a crucial role in neurological functions . The compound binds to the receptor’s allosteric site, influencing its activity and potentially leading to therapeutic effects in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Hydroxyethoxy)ethyl]isoindoline-1,3-dione
- 2-[2-(2-Oxiranyl)ethyl]isoindoline-1,3-dione
- 2-[2-(2-Oxo-2-(4-pyridinyl)ethyl]isoindoline-1,3-dione
Uniqueness
2-[2-(2-Ethoxyethoxy)ethyl]isoindole-1,3-dione stands out due to its unique ethoxyethoxyethyl side chain, which imparts distinct physicochemical properties and reactivity.
Properties
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-18-9-10-19-8-7-15-13(16)11-5-3-4-6-12(11)14(15)17/h3-6H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJIHJQDHOGELS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCN1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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